N,N-Diallylaniline CAS number and properties
N,N-Diallylaniline CAS number and properties
CAS Number: 6247-00-3 Primary Utility: N-Heterocycle Synthesis, Polymer Cross-linking, Organometallic Ligand Precursor[1]
Part 1: Executive Summary
N,N-Diallylaniline is a specialized tertiary amine intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles and advanced polymer networks. Unlike its methyl/ethyl analogs, the presence of two terminal alkene moieties confers unique reactivity, making it an ideal substrate for Ring-Closing Metathesis (RCM) .[1] This capability allows for the rapid construction of pyrroline scaffolds—critical pharmacophores in drug discovery. Furthermore, its bifunctional nature serves as a robust cross-linker in the polymerization of siloxanes and acrylics, enhancing thermal and mechanical stability.[1]
Part 2: Identity & Physicochemical Profile[1][2]
Chemical Identity[1][2][3][4][5]
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IUPAC Name: N,N-di(prop-2-en-1-yl)aniline[1]
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CAS Number: 6247-00-3
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Molecular Formula: C₁₂H₁₅N[1]
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SMILES: C=CCN(C1=CC=CC=C1)CC=C
Physicochemical Properties Table
The following data aggregates experimental values. Note the boiling point is significantly influenced by pressure due to the compound's high molecular weight compared to simpler anilines.
| Property | Value | Context/Condition |
| Molecular Weight | 173.26 g/mol | - |
| Appearance | Pale yellow to brownish oil | Oxidizes/darkens upon air exposure |
| Density | 0.902 - 0.956 g/mL | @ 25°C (Estimate based on analogs) |
| Boiling Point | 102–103 °C | @ ~10-15 mmHg (Reduced Pressure) |
| Solubility | Soluble | Ethanol, Chloroform, Ethyl Acetate, DCM |
| Solubility | Insoluble | Water |
| Flash Point | >90 °C | Closed Cup (Estimated) |
Technical Note: At standard atmospheric pressure, the boiling point is predicted to exceed 250°C. Distillation at reduced pressure is mandatory to prevent thermal decomposition.
Part 3: Synthesis & Production
Methodology: Double Nucleophilic Substitution Reaction Type: N-Alkylation
The most robust synthesis involves the exhaustive alkylation of aniline with allyl bromide using a mild inorganic base to scavenge the hydrobromic acid byproduct. Potassium carbonate (
Reaction Mechanism (Graphviz)[1]
Experimental Protocol: Synthesis from Aniline
Scale: 50 mmol basis
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Reagent Setup:
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To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Aniline (4.65 g, 50 mmol) and Potassium Carbonate (20.7 g, 150 mmol, 3.0 equiv).
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Suspend in Acetonitrile or Ethanol/Water (2:1) (100 mL). Acetonitrile often provides cleaner conversion.
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Addition:
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Add Allyl Bromide (13.3 g, 110 mmol, 2.2 equiv) dropwise over 15 minutes at room temperature. Caution: Exothermic.[1]
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Reflux:
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Heat the mixture to reflux (approx. 80°C for MeCN) and stir vigorously for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The intermediate mono-allylaniline (Rf ~0.5) should disappear, leaving the diallyl product (Rf ~0.8).[1]
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Work-up:
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Cool to room temperature. Filter off the inorganic salts (
, excess ).[1] -
Concentrate the filtrate under reduced pressure.
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Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
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Dry over anhydrous
and concentrate.
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Purification:
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Purify via vacuum distillation (bp 102-103°C @ 10 mmHg) or flash column chromatography (Silica gel, 100% Hexanes to 2% EtOAc/Hexanes).
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Yield: Typical yields range from 85-95%.
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Part 4: Key Application – Ring-Closing Metathesis (RCM)
Target: 1-Phenyl-2,5-dihydro-1H-pyrrole (1-Phenyl-3-pyrroline) Relevance: Drug Development Scaffold
The diallyl moiety positions the two alkenes in proximity, making this compound an excellent substrate for RCM using Ruthenium-based alkylidene catalysts (Grubbs I or II). This reaction cyclizes the acyclic amine into a pyrroline, a precursor for pyrrolidines found in various alkaloids and pharmaceuticals.
RCM Workflow (Graphviz)
Protocol: RCM to 1-Phenyl-3-pyrroline
Scientific Rationale: High dilution is critical (0.01 M to 0.05 M) to favor intramolecular cyclization over intermolecular polymerization (ADMET).
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Preparation:
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Dissolve N,N-Diallylaniline (173 mg, 1.0 mmol) in anhydrous, degassed Dichloromethane (DCM) (20 mL, 0.05 M). Note: Oxygen poisons the catalyst; thorough sparging with Argon is required.
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Catalysis:
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Add Grubbs 2nd Generation Catalyst (21 mg, 2.5 mol%) in one portion under an inert atmosphere.
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Reaction:
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Stir at reflux (40°C) for 2–4 hours. The evolution of ethylene gas drives the equilibrium forward.
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Quenching & Isolation:
Part 5: Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | Code | Description |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] |
| Skin/Eye Irritation | H315, H319 | Causes skin irritation and serious eye irritation. |
| STOT - SE | H335 | May cause respiratory irritation.[4] |
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
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Ventilation: Always handle inside a fume hood.[5] The amine odor is distinct; if detected, ventilation is insufficient.[1]
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Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place. The allyl groups are susceptible to slow oxidation or polymerization if exposed to light and air for extended periods.
References
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Yi, C. S., & Yun, S. Y. (2005).[1] Scope and Mechanism of the Ruthenium-Catalyzed Dehydrative C-H Alkylation of Amines with Alcohols. Journal of the American Chemical Society. (Contextual grounding for Ruthenium catalysis mechanisms).
- Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron.
Sources
- 1. CN102040526A - Preparation method of N,N-diallyl aniline - Google Patents [patents.google.com]
- 2. US4667048A - Process for disproportionating silanes - Google Patents [patents.google.com]
- 3. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. fishersci.com [fishersci.com]
